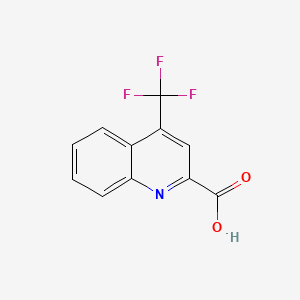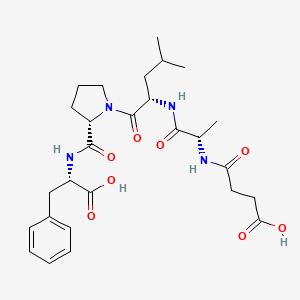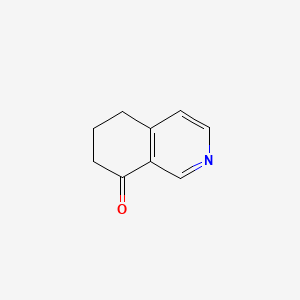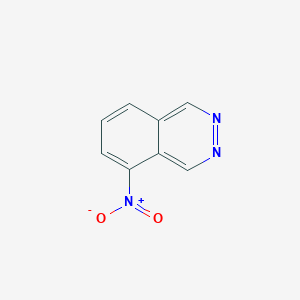![molecular formula C13H11BrO2S B1310668 1-Brom-4-[(Phenylsulfonyl)methyl]benzol CAS No. 91110-68-8](/img/structure/B1310668.png)
1-Brom-4-[(Phenylsulfonyl)methyl]benzol
Übersicht
Beschreibung
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a useful research compound. Its molecular formula is C13H11BrO2S and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-[(phenylsulfonyl)methyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-[(phenylsulfonyl)methyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Verbindungen
Diese Verbindung kann bei der Synthese neuer Verbindungen verwendet werden, die einen L-Valin-Rest und einen 4-[(4-Bromphenyl)sulfonyl]phenyl-Rest enthalten . Diese neuen Verbindungen gehören zu den Chemotypen N-Acyl-α-Aminosäuren, 4H-1,3-Oxazol-5-onen, 2-Acylamino-Ketonen und 1,3-Oxazolen .
Antimikrobielle Mittel
Die synthetisierten Verbindungen haben sich als vielversprechende antimikrobielle Mittel erwiesen. Sie wurden auf ihre antimikrobielle Wirkung gegen bakterielle und Pilzstämme getestet . Insbesondere zeigten sie Wirksamkeit gegen grampositive Krankheitserreger und insbesondere gegen Biofilm-assoziierte Infektionen mit Enterococcus faecium .
Antioxidantien
Diese Verbindungen wurden auch auf ihre antioxidative Aktivität mit DPPH-, ABTS- und Eisenreduktionskraft-Assays getestet . Dies deutet auf ihre mögliche Verwendung als Antioxidantien in verschiedenen Anwendungen hin.
Toxizitätstest
Die Verbindungen wurden auf Toxizität gegenüber dem Süßwasser-Cladoceren Daphnia magna Straus getestet . Dies zeigt ihre mögliche Verwendung bei Umwelttoxizitätstests.
In-silico-Studien
In-silico-Studien wurden durchgeführt, die sich auf die potenzielle antimikrobielle Wirkung und Toxizität dieser Verbindungen beziehen . Dies deutet auf ihre Verwendung in der Computational Biology und im Drug Design hin.
Arzneimittelentwicklung
Angesichts ihrer vielversprechenden antimikrobiellen und antioxidativen Aktivitäten sowie ihrer Toxizitätsprofile haben diese Verbindungen potenzielle Anwendungen in der Arzneimittelentwicklung . Sie könnten als Gerüste für die Entwicklung neuer Medikamente verwendet werden.
Wirkmechanismus
Target of Action
It is known to participate in coupling reactions , suggesting that its targets could be various organic compounds that can undergo such reactions.
Mode of Action
1-Bromo-4-[(phenylsulfonyl)methyl]benzene can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound interacts with its targets through a coupling reaction, which results in the formation of a new compound.
Action Environment
The fact that it can undergo coupling reactions in the presence of copper (i) iodide suggests that the presence of certain catalysts in the environment may enhance its reactivity .
Biochemische Analyse
Biochemical Properties
1-Bromo-4-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the context of free radical bromination and nucleophilic substitution reactions . It interacts with various enzymes and proteins, including those involved in oxidative processes. The compound’s bromine atom can participate in free radical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in the modification of enzyme activity and protein function, thereby influencing biochemical pathways.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene involves its participation in free radical bromination and nucleophilic substitution reactions . The compound’s bromine atom can form reactive intermediates that interact with biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function. The compound’s sulfonyl group can also participate in various biochemical reactions, further contributing to its molecular mechanism of action.
Metabolic Pathways
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is involved in various metabolic pathways, including those related to oxidative processes and free radical reactions . The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its biochemical activity and overall cellular effects.
Subcellular Localization
The subcellular localization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, contributing to its overall biochemical properties.
Eigenschaften
IUPAC Name |
1-(benzenesulfonylmethyl)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBPFPURCUQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459234 | |
| Record name | SBB054228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91110-68-8 | |
| Record name | SBB054228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)






